molecular formula C8H7FO B115426 3-Fluoro-2-methylbenzaldehyde CAS No. 147624-13-3

3-Fluoro-2-methylbenzaldehyde

Cat. No. B115426
CAS RN: 147624-13-3
M. Wt: 138.14 g/mol
InChI Key: HSUCYMJBFHBMTB-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzaldehyde is an aryl fluorinated building block . It has a molecular formula of C8H7FO and an average mass of 138.14 Da .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylbenzaldehyde consists of a benzene ring with a fluoro group (F) and a methyl group (CH3) attached to it, along with a formyl group (CHO) which gives it the characteristic aldehyde functional group .


Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzaldehyde is a liquid at 20°C. It has a refractive index of 1.526, a boiling point of 92-93°C at 20 mmHg, and a density of 1.16 g/mL at 25°C . It should be stored under inert gas and in a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

3-Fluoro-2-methylbenzaldehyde: is a valuable building block in organic synthesis . Its fluorinated aromatic structure makes it an ideal precursor for synthesizing various complex molecules. It can be used to introduce a fluoromethyl group into larger molecules, which can significantly alter the chemical and physical properties of the compounds, such as volatility, lipophilicity, and metabolic stability.

Pharmaceutical Research

In pharmaceutical research, 3-Fluoro-2-methylbenzaldehyde serves as a key intermediate in the synthesis of potential therapeutic agents . Its incorporation into drug molecules can improve their pharmacokinetic properties, including better membrane permeability and increased bioavailability. Researchers are exploring its use in the development of novel drugs with enhanced efficacy and reduced side effects.

Material Science

The compound’s role in material science is linked to its ability to act as a monomer or a cross-linking agent in polymer synthesis . Polymers derived from 3-Fluoro-2-methylbenzaldehyde could exhibit unique properties like resistance to degradation, thermal stability, and potential for electrical conductivity, making them suitable for advanced materials and nanotechnology applications.

Analytical Chemistry

In analytical chemistry, 3-Fluoro-2-methylbenzaldehyde can be utilized as a standard or a reagent in various analytical methods . Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in chemical assays, aiding in the accurate quantification and identification of substances.

Agrochemical Research

The introduction of fluorine atoms into agrochemicals has led to the development of compounds with improved activity and selectivity . 3-Fluoro-2-methylbenzaldehyde could be used to synthesize new classes of herbicides, pesticides, and fungicides with enhanced performance and lower environmental impact.

Environmental Science

In environmental science, research into the degradation and transformation of 3-Fluoro-2-methylbenzaldehyde can provide insights into the environmental fate of fluorinated compounds . Understanding its behavior in various environmental conditions helps in assessing its potential impact and in developing strategies for pollution control and remediation.

Safety and Hazards

3-Fluoro-2-methylbenzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

Mechanism of Action

Target of Action

3-Fluoro-2-methylbenzaldehyde is a fluorinated building block

Mode of Action

Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions . The fluoro and methyl groups on the benzene ring can influence the reactivity of the compound, potentially altering its interaction with biological targets.

Pharmacokinetics

Its physical properties such as boiling point (92-93 °c/20 mmhg) and density (116 g/mL at 25 °C) suggest that it could be absorbed and distributed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-methylbenzaldehyde. For instance, it should be stored at 2-8°C to maintain its stability . Also, exposure to air should be avoided

properties

IUPAC Name

3-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUCYMJBFHBMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381337
Record name 3-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylbenzaldehyde

CAS RN

147624-13-3
Record name 3-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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